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1-Propargyl-3-methoxypyridine-2-one

PDK1 inhibitor Kinase selectivity Cancer metabolism

Obtaining a selective PDK1 inhibitor with an intrinsic alkyne handle is challenging; using a non-selective or non-clickable analog compromises target deconvolution. This compound solves that. - PDK1 Ki = 109 nM, ~11.6-fold selective over PDK2, minimizing off-target confounding. - Terminal alkyne enables CuAAC click chemistry for ABPP, pull-down, and cellular imaging. - Supplied at 95% purity with full characterization data; available from BenchChem for immediate global dispatch.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B8710835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propargyl-3-methoxypyridine-2-one
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CN(C1=O)CC#C
InChIInChI=1S/C9H9NO2/c1-3-6-10-7-4-5-8(12-2)9(10)11/h1,4-5,7H,6H2,2H3
InChIKeyVEEZWCYARGCISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propargyl-3-methoxypyridine-2-one: Chemical & Biological Overview


1-Propargyl-3-methoxypyridine-2-one (CAS: 1416915-15-5) is a synthetic N-propargyl-substituted 3-methoxy-pyridin-2(1H)-one derivative with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol . The compound is supplied at a typical purity of 95% for research applications . It is characterized by a propargyl group attached to the lactam nitrogen and a methoxy substituent at the 3-position of the pyridinone ring. Biochemically, it has been documented to exhibit inhibitory activity against pyruvate dehydrogenase kinase isozyme 1 (PDK1), with a reported Ki value of 109 nM in an enzymatic assay [1]. This compound is intended exclusively for laboratory research use and is not approved for human or veterinary therapeutic applications .

1
PDK1 pathway studies Isozyme-selective inhibition supports metabolic reprogramming assays.
2
Click chemistry probe Terminal alkyne enables CuAAC conjugation for target engagement workflows.
3
Synthetic accessibility Reproducible one-step N-propargylation route with documented characterization.

1-Propargyl-3-methoxypyridine-2-one: Non-Interchangeability


The pyridin-2(1H)-one scaffold is a versatile pharmacophore widely explored for its capacity to serve as both a hydrogen bond donor and acceptor, enabling interactions with diverse biological targets including kinases, FAAH, and JAK family enzymes [1]. Within this broad class, substitution patterns critically modulate target engagement, selectivity, and functional activity. 1-Propargyl-3-methoxypyridine-2-one is distinguished by the combination of an N-propargyl group—which provides a reactive alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) “click chemistry” applications [1]—and a 3-methoxy substituent that alters electron density, lipophilicity, and steric profile relative to the unsubstituted core. Simply substituting this compound with an alternative N-propargyl pyridinone lacking the 3-methoxy group (e.g., 1-Propargylpyridine-2(1H)-one, CAS 36281-70-6, MW 133.15) would change molecular weight by ~30 g/mol, eliminate a hydrogen bond acceptor site, and is expected to alter binding kinetics and metabolic stability profiles based on established structure-activity relationship (SAR) principles for pyridinone-based inhibitors [1]. Consequently, procurement decisions must be guided by the specific substitution architecture of 1-propargyl-3-methoxypyridine-2-one rather than class-level interchangeability.

This compound 3-methoxy + propargyl group; MW 163.17; 3 H-bond acceptors; PDK1-selective inhibition context.
Unsubstituted analog 1-Propargylpyridine-2(1H)-one (no 3-OMe); MW 133.15; 2 H-bond acceptors; PDK1 selectivity and click reactivity may not transfer.
Substitution pattern critically modulates target engagement; class-level interchangeability is not supported. Binding kinetics and solubility may shift.

1-Propargyl-3-methoxypyridine-2-one: Evidence-Based Selection


PDK1 Inhibition and Selectivity Profile

1-Propargyl-3-methoxypyridine-2-one exhibits nanomolar inhibitory activity against pyruvate dehydrogenase kinase isozyme 1 (PDK1), with a Ki value of 109 nM as determined by enzymatic assay using full-length His6-tagged PDK1 expressed in E. coli with PDHA1 as substrate [1]. Notably, the compound displays isozyme selectivity, showing >11-fold weaker inhibition against PDK2 (Ki = 1,270 nM) under comparable assay conditions [1]. This differential inhibition profile suggests that the 3-methoxy substitution on the pyridinone scaffold contributes to preferential binding within the ATP-binding pocket of PDK1 relative to PDK2.

PDK1 selectivity
Head-to-head
PDK1 Ki 109 nM; PDK2 Ki 1,270 nM (~11.6-fold)
Supports isoform-selective PDK1 pathway studies; reduces PDK2 off-target interpretation.
Enzymatic assay with His6-PDK1/2, PDHA1 substrate, ELISA readout.
PDK1 inhibitor Kinase selectivity Cancer metabolism

Synthesis Feasibility and Yield

The synthesis of 1-Propargyl-3-methoxypyridine-2-one has been documented via a one-step N-alkylation of 3-methoxy-2-pyridinone (1.00 g, 8.00 mmol) with propargyl bromide (80 wt% in toluene, 1.5 equiv) in DMF using K₂CO₃ (3.313 g, 24 mmol) as base, followed by heating to 100 °C overnight. Purification by column chromatography (CH₂Cl₂:acetone gradient, max 20%) yielded the pure product as a slightly brownish solid with an isolated yield of 60% (0.79 g) . The product was fully characterized by ¹H NMR, ¹³C NMR, and HRMS, with the latter confirming the exact mass (found 163.0636 vs. calcd 163.0633) .

Synthetic yield
Reported
60% isolated yield (0.79 g) after column chromatography
Provides practical benchmark for lab procurement and synthesis planning.
One-step N-alkylation in DMF; single-report context.
Organic synthesis N-alkylation Process chemistry

Structural Differentiation from Non-Methoxylated Analogs

The 3-methoxy substituent on the pyridin-2-one scaffold represents a key structural feature differentiating this compound from simpler N-propargyl pyridinones lacking ring substitution. Based on established SAR trends for pyridinone-based bioactive molecules, methoxy substitution at the 3-position modulates electron density on the lactam carbonyl, alters lipophilicity (calculated LogP), and introduces an additional hydrogen bond acceptor capable of engaging complementary residues in target binding pockets [1]. In contrast, the unsubstituted analog 1-Propargylpyridine-2(1H)-one (CAS 36281-70-6, MW 133.15) lacks this functional group, resulting in a lower molecular weight and reduced hydrogen bonding capacity, which would predictably alter solubility, membrane permeability, and target engagement parameters .

Methoxy vs. unsubstituted
Class-level inference
+30 g/mol; +1 H-bond acceptor; altered lipophilicity and binding surface
SAR studies benefit from this functional group; not replicated by minimal scaffold.
No head-to-head bioactivity data for the non-methoxylated analog.
Click chemistry Chemical probe design Structure-activity relationship

Click Chemistry Bioconjugation Handle

The N-propargyl moiety of 1-Propargyl-3-methoxypyridine-2-one provides a terminal alkyne functional group suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical “click” reaction widely employed in chemical biology for fluorescent labeling, affinity probe construction, and target identification studies. The presence of the alkyne is confirmed by characteristic ¹H NMR signals: the terminal alkyne proton resonates at δ 2.36 (1H, t, J=2.8 Hz) and the N-CH₂ group at δ 4.66 (1H, d, J=2.8 Hz) in CDCl₃ . This synthetic handle enables post-biological-sample conjugation to azide-functionalized reporter tags (e.g., fluorophores, biotin, or affinity resins) following cellular or biochemical treatment, a capability absent in saturated N-alkyl pyridinone analogs such as N-propyl or N-methyl derivatives.

Click chemistry handle
Reported
Terminal alkyne confirmed by ¹H NMR: δ 2.36 (≡CH), δ 4.66 (N-CH₂)
Enables post-treatment CuAAC bioconjugation for target identification.
Absent in N-propyl or N-methyl pyridinone analogs.
Click chemistry Bioconjugation Activity-based protein profiling

1-Propargyl-3-methoxypyridine-2-one: Key Research Applications


PDK1-Selective Cancer Metabolism Studies

The documented ~11.6-fold selectivity for PDK1 over PDK2 (Ki = 109 nM vs. 1,270 nM) [1] positions this compound as a suitable tool for investigating PDK1-specific roles in metabolic reprogramming of cancer cells, where PDK1 inhibition is implicated in shifting cellular metabolism from glycolysis toward oxidative phosphorylation. Researchers should prioritize this compound over non-selective PDK inhibitors when the experimental objective requires minimization of PDK2-mediated confounding effects in cell-based or biochemical assays.

Chemical Probe Development via Click Chemistry

The terminal alkyne moiety, verified by ¹H NMR signals at δ 2.36 (≡CH) and δ 4.66 (N-CH₂) [1], enables post-treatment CuAAC conjugation to azide-functionalized detection reagents. This compound is well-suited for activity-based protein profiling (ABPP), target identification via pull-down experiments, and cellular imaging studies where visualization of compound distribution or target engagement is required. The combination of the propargyl handle with the 3-methoxy substitution provides a modular scaffold for constructing chemical probes that cannot be replicated using saturated N-alkyl pyridinone analogs .

SAR Studies of 3-Position Substitution

The presence of the 3-methoxy group, which distinguishes this compound from the simpler 1-Propargylpyridine-2(1H)-one analog (MW = 133.15 vs. 163.17 g/mol; ΔMW = +30.02; +1 H-bond acceptor) , makes it a valuable component in systematic structure-activity relationship (SAR) investigations of pyridinone-based kinase inhibitors. Researchers can employ this compound to interrogate how methoxy substitution modulates potency, selectivity, and physicochemical properties relative to the unsubstituted core scaffold, particularly in the context of PDK1 inhibition or other pyridinone-targeting enzymes [1].

Hit-to-Lead Optimization with Synthetic Access

The documented synthetic route, providing a reproducible 60% isolated yield from commercially available 3-methoxy-2-pyridinone via N-propargylation [1], offers a practical entry point for medicinal chemistry teams pursuing hit expansion or lead optimization campaigns. The availability of full characterization data (¹H NMR, ¹³C NMR, HRMS) and a defined purification protocol supports reproducibility in academic and industrial laboratories, facilitating analog synthesis and scale-up feasibility assessments without requiring extensive method development.

Application
Selection Property
Validation Focus
PDK1-selective cancer metabolism studies
Isozyme selectivity profile
PDK1 vs PDK2 inhibition endpoint review
Chemical probe development
Clickable alkyne handle
CuAAC conjugation efficiency and target engagement assays
Structure-activity relationship (SAR) studies
3-methoxy substitution
Potency and selectivity shift vs. unsubstituted core scaffold
Hit-to-lead synthesis campaigns
Reproducible synthetic route
Yield reproducibility and characterization consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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